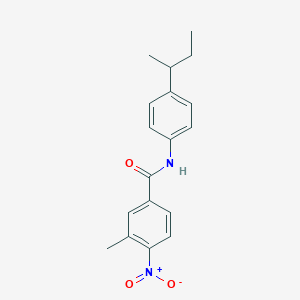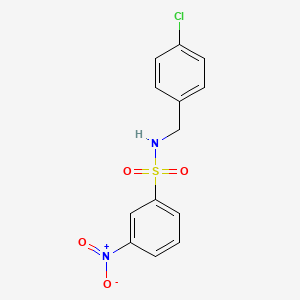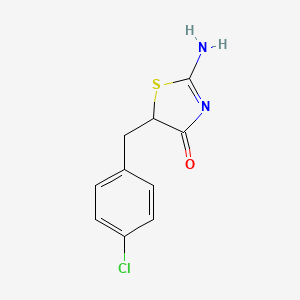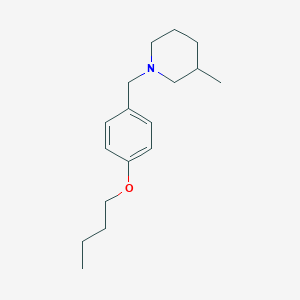
N-(4-sec-butylphenyl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butylphenyl)-3-methyl-4-nitrobenzamide, commonly known as Sb-4, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Sb-4 belongs to the class of benzamide derivatives and is known to exhibit anti-inflammatory, anti-cancer, and immunomodulatory properties.
Mecanismo De Acción
The mechanism of action of Sb-4 is not fully understood, but studies have suggested that it acts by inhibiting the activity of various enzymes and signaling pathways involved in cancer growth and inflammation. Sb-4 has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Sb-4 has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and immunomodulatory properties. Studies have shown that Sb-4 can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Moreover, Sb-4 has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sb-4 has several advantages for lab experiments, including its high purity and stability, which make it an ideal compound for in vitro and in vivo studies. Moreover, Sb-4 has been found to exhibit low toxicity, making it a safe compound for use in animal studies. However, Sb-4 has some limitations, including its low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of Sb-4. One potential direction is to investigate the use of Sb-4 in combination with other compounds for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to fully understand the mechanism of action of Sb-4 and its potential therapeutic applications. Additionally, the development of more efficient synthesis methods for Sb-4 could lead to its wider use in scientific research.
In conclusion, Sb-4 is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and immunology. Its unique properties make it an ideal compound for further investigation, and future studies could lead to the development of new treatments for these diseases.
Métodos De Síntesis
The synthesis of Sb-4 involves the reaction of 4-sec-butylphenylamine with 3-methyl-4-nitrobenzoyl chloride in the presence of a base catalyst. The reaction yields Sb-4 as a yellow crystalline solid with a melting point of 132-134 °C.
Aplicaciones Científicas De Investigación
Sb-4 has been extensively studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and immunology. Studies have shown that Sb-4 can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, Sb-4 has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-12(2)14-5-8-16(9-6-14)19-18(21)15-7-10-17(20(22)23)13(3)11-15/h5-12H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABNICOZYSFFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-3-methyl-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891205.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4891209.png)
![methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4891215.png)
![4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4891228.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4891231.png)
![6-(4-benzoyl-1-piperazinyl)-N-(3-chloro-4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4891252.png)

![5-methyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B4891261.png)


![N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4891301.png)